molecular formula C11H14BrN B13217661 N-[1-(3-bromophenyl)ethyl]cyclopropanamine

N-[1-(3-bromophenyl)ethyl]cyclopropanamine

Cat. No.: B13217661
M. Wt: 240.14 g/mol
InChI Key: UINQEUINGXJYDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-Bromophenyl)ethyl]cyclopropanamine is an organic compound that serves as a versatile chiral amine building block in medicinal chemistry and organic synthesis. It is frequently supplied and used in its more stable salt form, this compound hydrochloride (CAS: 2367002-65-9) . The compound features a cyclopropane ring attached directly to an amine group, which is further connected to a 3-bromophenyl moiety through an ethyl linker . This structure, particularly the stereospecific (S)-enantiomer (CAS: 2407348-08-5) , is of significant value in scientific research. The cyclopropane ring is a prominent scaffold in drug discovery due to its unique properties, including rigid conformation, defined stereochemistry, and the ability to improve a molecule's metabolic stability and binding affinity . The bromine atom on the phenyl ring makes this compound an excellent synthetic intermediate, as it can undergo various cross-coupling reactions (e.g., Suzuki, Heck reactions) to introduce more complex aromatic systems . Compounds containing the phenylcyclopropylamine structure are investigated for their potential biological activities and are key intermediates in the synthesis of more complex molecules . Researchers utilize this building block in the design and development of potential pharmaceutical agents. As a hazardous chemical, it requires careful handling; it is associated with specific GHS warning statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research and further manufacturing applications only and is not intended for direct human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

N-[1-(3-bromophenyl)ethyl]cyclopropanamine

InChI

InChI=1S/C11H14BrN/c1-8(13-11-5-6-11)9-3-2-4-10(12)7-9/h2-4,7-8,11,13H,5-6H2,1H3

InChI Key

UINQEUINGXJYDA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NC2CC2

Origin of Product

United States

Synthetic Methodologies and Routes to N 1 3 Bromophenyl Ethyl Cyclopropanamine

Retrosynthetic Analysis and Strategic Disconnections for the N-[1-(3-bromophenyl)ethyl]cyclopropanamine Scaffold

A retrosynthetic analysis of this compound reveals several logical bond disconnections that form the basis for plausible synthetic routes. The most prominent disconnection is at the C-N bond between the cyclopropyl (B3062369) group and the ethylamine (B1201723) moiety. This leads to two primary synthetic strategies:

Strategy A: Formation of the C-N bond as a key step. This approach involves the coupling of a pre-formed 1-(3-bromophenyl)ethylamine unit with a cyclopropyl synthon.

Strategy B: Construction of the cyclopropane (B1198618) ring onto a precursor already containing the N-[1-(3-bromophenyl)ethyl] fragment.

A further disconnection in Strategy A at the C-N bond of the 1-(3-bromophenyl)ethylamine precursor points towards a reductive amination pathway, starting from 3-bromoacetophenone and cyclopropanamine. This is often the most direct and convergent approach.

These strategic disconnections are outlined in the following table:

Disconnection PointPrecursorsSynthetic Strategy
N-cyclopropyl bond1-(3-bromophenyl)ethylamine and a cyclopropyl electrophile (e.g., cyclopropyl bromide) OR Cyclopropanamine and a 1-(3-bromophenyl)ethyl electrophile (e.g., 1-(3-bromophenyl)ethyl bromide)N-Alkylation
C-N bond of the ethylamine3-Bromoacetophenone and CyclopropanamineReductive Amination
Cyclopropane ringAn appropriately functionalized N-[1-(3-bromophenyl)ethyl]alkenylamineIntramolecular cyclization

Classical Synthetic Approaches for Cyclopropanamine Formation

The synthesis of the target molecule often relies on methodologies for the formation of the cyclopropanamine core structure, which can then be further functionalized.

Construction of the Cyclopropane Ring

The formation of the cyclopropane ring is a cornerstone of many synthetic routes. Several classical methods can be employed, with the choice often depending on the desired substitution pattern and scalability.

Simmons-Smith Cyclopropanation: This reaction involves the use of a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to cyclopropanate an alkene. For the synthesis of precursors to this compound, an appropriately substituted alkene would be required.

Michael-Initiated Ring Closure (MIRC): This powerful method for forming cyclopropanes involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or nitrile, followed by an intramolecular cyclization.

From γ-Butyrolactone: An alternative route to cyclopropylamine (B47189) involves the conversion of γ-butyrolactone to 4-chlorobutyronitrile, which can then be cyclized to cyclopropanecarbonitrile. The nitrile is subsequently reduced to afford cyclopropylamine.

Introduction and Functionalization of the Amine Moiety

Once the cyclopropane ring is established, or concurrently with its formation, the amine functionality must be introduced. A common and direct approach for the synthesis of this compound is the reductive amination of 3-bromoacetophenone with cyclopropanamine. This one-pot reaction typically proceeds via the in situ formation of an imine intermediate, which is then reduced to the desired secondary amine.

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their mildness and selectivity for the imine over the ketone starting material.

Table of Reagents for Reductive Amination:

ReagentRoleTypical Conditions
Sodium Cyanoborohydride (NaBH₃CN)Reducing AgentMethanol, Acetic Acid, Room Temperature
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Reducing AgentDichloroethane, Acetic Acid, Room Temperature
Titanium(IV) isopropoxideLewis Acid CatalystEthanol, followed by NaBH₄ reduction
Hydrogen (H₂) with a metal catalyst (e.g., Pd/C, PtO₂)Reducing AgentPressurized H₂, various solvents

Stereoselective Synthesis of this compound

The 1-(3-bromophenyl)ethyl moiety of the target molecule contains a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of a single enantiomer is often crucial for biological applications. Stereoselective synthesis can be achieved through several advanced methodologies.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

In the context of this compound synthesis, a chiral auxiliary could be attached to either the cyclopropane or the ethylamine precursor. For instance, a chiral sulfinamide, such as Ellman's auxiliary (tert-butanesulfinamide), can be condensed with 3-bromoacetophenone to form a chiral sulfinylimine. yale.edu Subsequent nucleophilic addition of a cyclopropyl Grignard reagent or cyclopropylzinc reagent would proceed with high diastereoselectivity, controlled by the chiral sulfinyl group. nih.gov Removal of the sulfinamide auxiliary under acidic conditions would then yield the enantiomerically enriched amine.

General Scheme for Chiral Auxiliary-Mediated Synthesis:

Condensation: 3-Bromoacetophenone + (R)- or (S)-tert-butanesulfinamide → Chiral N-tert-butanesulfinylimine

Diastereoselective Addition: Chiral imine + Cyclopropylmagnesium bromide → Diastereomerically enriched sulfinamide adduct

Auxiliary Cleavage: Adduct + HCl → Enantiomerically enriched this compound

Asymmetric Catalytic Methods for Cyclopropanation and Amination

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.

Asymmetric Reductive Amination: This powerful technique involves the direct reaction of 3-bromoacetophenone and cyclopropanamine in the presence of a chiral catalyst and a reducing agent. Chiral transition metal complexes, often based on iridium or rhodium with chiral phosphine (B1218219) ligands, have been shown to be effective for the asymmetric reductive amination of ketones. google.com Alternatively, chiral Brønsted acids can catalyze the formation of an iminium ion, which is then reduced stereoselectively.

Asymmetric Cyclopropanation: If the synthetic strategy involves forming the cyclopropane ring stereoselectively, chiral catalysts can be employed. For example, the reaction of an appropriate alkene precursor with a diazo compound can be catalyzed by chiral rhodium or copper complexes to induce enantioselectivity in the cyclopropanation step.

Diastereoselective and Enantioselective Pathways in Target Compound Synthesis

The synthesis of this compound presents a stereochemical challenge due to the presence of a chiral center at the ethylamine moiety. Achieving high levels of diastereoselectivity and enantioselectivity is crucial for applications where a specific stereoisomer is required. A primary strategy for obtaining an enantiomerically pure target compound involves the use of a chiral starting material. The key precursor, 1-(3-bromophenyl)ethylamine, is commercially available in its chiral forms, such as (R)-1-(3-bromophenyl)ethylamine. chemicalbook.com

A common and direct approach to introduce the cyclopropyl group is through reductive amination of a suitable ketone with a chiral amine. In this case, the reaction would involve cyclopropyl methyl ketone and a chiral 1-(3-bromophenyl)ethylamine. The stereochemistry of the resulting product is dictated by the chirality of the starting amine.

Alternatively, diastereoselective cyclopropanation reactions can be employed on a precursor containing the 1-(3-bromophenyl)ethylamino moiety. Methodologies for the diastereoselective synthesis of vinylcyclopropanes from dienes and sulfur ylides have been developed, offering high regio- and stereocontrol. organic-chemistry.org While not a direct synthesis of the target compound, these methods highlight the potential for controlling stereochemistry during the formation of the cyclopropane ring itself, which can be a valuable strategy in the synthesis of more complex analogues.

Modern Synthetic Strategies for this compound and its Analogues

Recent advancements in synthetic organic chemistry have provided a new toolkit for the construction of molecules like this compound. These modern strategies often involve transition-metal catalysis and novel reaction pathways, leading to improved efficiency and functional group tolerance.

Transition-Metal Catalyzed Cross-Coupling Reactions for Aryl-Nitrogen Bond Formation

While the target compound features an aryl-carbon bond at the chiral center, transition-metal-catalyzed cross-coupling reactions are highly relevant for the synthesis of its analogues, particularly those where the nitrogen atom is directly attached to an aryl group or for the construction of key precursors.

The Buchwald-Hartwig amination is a powerful method for the formation of aryl-nitrogen bonds. This palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine is a cornerstone of modern synthetic chemistry. In the context of this compound analogues, this reaction could be employed to couple an amine with an aryl bromide. For instance, an analogue where the cyclopropylamine is directly attached to the bromophenyl ring could be synthesized using this method. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and functional group compatibility.

A related modern approach involves a nickel-catalyzed reductive cross-coupling of cyclopropylamine N-hydroxyphthalimide (NHP) esters with (hetero)aryl halides. researchgate.netorganic-chemistry.orgresearchgate.net This protocol provides direct access to 1-arylcyclopropylamines, which are valuable motifs in drug discovery. researchgate.netorganic-chemistry.orgresearchgate.net The reaction proceeds rapidly under mild conditions and exhibits excellent functional group tolerance. researchgate.netorganic-chemistry.orgresearchgate.net

Table 1: Key Features of Ni-Catalyzed Reductive Cross-Coupling

FeatureDescription
Catalyst Nickel-based, such as NiCl2(bpy)
Reactants Cyclopropylamine NHP esters and (hetero)aryl halides
Conditions Mild, often at room temperature or 0°C
Advantages Rapid reaction times (<2 hours), high functional group tolerance

The Ullmann condensation, or Ullmann coupling, is a copper-catalyzed reaction for the formation of aryl-nitrogen bonds. While it often requires higher reaction temperatures compared to palladium-catalyzed methods, it remains a valuable tool, especially for certain substrates. This methodology could be applied to the synthesis of precursors for the target compound. For example, the coupling of an amine with an aryl halide under copper catalysis could be a key step in a multi-step synthesis of an analogue.

Reductive Amination Techniques

Reductive amination is a highly versatile and widely used method for the synthesis of amines. organic-chemistry.org This reaction involves the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by in-situ reduction to the corresponding amine. For the synthesis of this compound, this would typically involve the reaction of 3-bromoacetophenone with cyclopropanamine.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH3CN) being common choices due to their mildness and selectivity. organic-chemistry.org The reaction conditions can be optimized to achieve high yields. A patent for the preparation of chiral amines describes a one-pot method involving the condensation of a ketone with a chiral amine in the presence of a catalyst and a dehydrating agent, followed by reduction. google.com

Table 2: Common Reagents for Reductive Amination

ReagentRoleTypical Conditions
3-BromoacetophenoneCarbonyl sourceN/A
CyclopropanamineAmine sourceN/A
Sodium TriacetoxyborohydrideReducing agentAcetic acid, dichloromethane
Sodium CyanoborohydrideReducing agentMethanol, acidic pH
α-Picoline-boraneReducing agentMethanol, acetic acid

Recent research has also explored the use of nickel nanoparticles as a catalyst for the reductive amination of aldehydes via transfer hydrogenation. organic-chemistry.org

Photochemical and Electrochemical Approaches in Cyclopropane Chemistry

The formation of the cyclopropane ring is a key aspect of the synthesis of the target compound. Photochemical and electrochemical methods offer unique pathways for the construction of this strained three-membered ring. While not directly applied to the synthesis of this compound in the reviewed literature, these approaches represent cutting-edge strategies in organic synthesis.

Photochemical approaches can involve the [2+1] cycloaddition of a carbene to an alkene. The carbene can be generated photochemically from a diazo compound. This method allows for the formation of the cyclopropane ring under mild conditions.

Electrochemical methods can also be employed for cyclopropanation. For instance, the electrochemical reduction of 1,3-dihalides can lead to the formation of a cyclopropane ring through intramolecular cyclization. These methods are part of a growing interest in sustainable chemistry, as they can often be performed without the need for stoichiometric chemical reagents.

Synthesis of this compound Under Flow Chemistry Conditions Remains Unexplored

Despite the growing interest in continuous manufacturing and flow chemistry for the synthesis of active pharmaceutical ingredients (APIs), a detailed methodology for the production of this compound using these advanced techniques has not yet been reported in peer-reviewed literature or patent filings.

Extensive searches of scientific databases and patent libraries reveal that while the compound this compound is commercially available, indicating its synthesis is established, the specific application of flow chemistry or continuous processing for its preparation is not documented.

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a traditional batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, greater reproducibility, and the potential for higher yields and purity. These benefits have led to the widespread adoption of flow chemistry in the pharmaceutical industry for the synthesis of various molecular entities.

The synthesis of structurally related amines and cyclopropane-containing molecules has been successfully adapted to continuous flow processes. Typically, these syntheses involve key steps such as reductive amination, which is a likely pathway for the formation of this compound from 1-(3-bromophenyl)ethanone and cyclopropanamine. In a hypothetical flow process, streams of the ketone, the amine, and a reducing agent would be mixed and passed through a heated reactor, possibly containing a packed-bed catalyst, to facilitate the reaction. Subsequent in-line purification steps could also be integrated to create a seamless end-to-end manufacturing process.

However, without specific research dedicated to this compound, any discussion of its synthesis via flow chemistry remains speculative. The development of such a process would require dedicated research to optimize reaction conditions, including temperature, pressure, residence time, solvent, and catalyst, to achieve efficient and scalable production.

As the pharmaceutical industry continues to embrace continuous manufacturing, it is plausible that flow chemistry routes for the synthesis of N-[1-(3-biphenyl)ethyl]cyclopropanamine and its analogs will be developed and published in the future. Until such research becomes publicly available, the specifics of its synthesis under continuous processing conditions remain an open area of inquiry.

Structural Elucidation and Conformational Analysis of N 1 3 Bromophenyl Ethyl Cyclopropanamine

Considerations of Stereoisomerism and Chirality

The molecular structure of N-[1-(3-bromophenyl)ethyl]cyclopropanamine features a stereocenter, which gives rise to different stereoisomeric forms. Understanding the chirality of this compound is fundamental to defining its chemical and biological properties.

Enantiomeric and Diastereomeric Forms

This compound possesses a single chiral center at the carbon atom bonded to the 3-bromophenyl group, the methyl group, the hydrogen atom, and the cyclopropylamino group. The presence of this asymmetric carbon atom means the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers.

These enantiomers are designated as (R)-N-[1-(3-bromophenyl)ethyl]cyclopropanamine and (S)-N-[1-(3-bromophenyl)ethyl]cyclopropanamine, according to the Cahn-Ingold-Prelog priority rules. The existence of a specific commercially available form, N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride, confirms the isolation of individual enantiomers sigmaaldrich.com. Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, but they differ in their interaction with plane-polarized light (optical activity) and their binding affinities with other chiral molecules.

Diastereomers are stereoisomers that are not mirror images of each other. For a molecule to have diastereomers, it must possess at least two stereocenters. In its current form, this compound has only one stereocenter and therefore does not have diastereomeric forms. However, if a second stereocenter were introduced, for example by substitution on the cyclopropane (B1198618) ring, diastereomers would become possible.

Table 1: Stereoisomeric Forms of this compound

Stereoisomer TypeDescriptionSpecific Examples
EnantiomersNon-superimposable mirror images resulting from the single chiral center.(R)-N-[1-(3-bromophenyl)ethyl]cyclopropanamine (S)-N-[1-(3-bromophenyl)ethyl]cyclopropanamine
DiastereomersNot applicable as there is only one stereocenter in the molecule.None

Methods for Resolution and Enantiomeric Enrichment

The separation of a racemic mixture of this compound into its individual enantiomers is a critical process for stereoselective applications. This process is known as chiral resolution wikipedia.org. Several established methods can be employed for the resolution of chiral amines.

One of the most common techniques is diastereomeric salt formation . This method involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. Examples of suitable resolving agents include tartaric acid, mandelic acid, or camphorsulfonic acid. The reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to remove the chiral resolving agent wikipedia.org.

Another powerful technique is enzymatic resolution . Certain enzymes, particularly lipases, can exhibit high stereoselectivity. In a typical procedure, the racemic amine is subjected to an acylation reaction catalyzed by a lipase. The enzyme will selectively acylate one enantiomer, leaving the other unreacted. The acylated and unreacted enantiomers can then be separated using standard chromatographic or extraction techniques. This biotechnological approach is valued for its high efficiency and environmentally benign conditions sigmaaldrich.com.

Chiral column chromatography is a direct method for separating enantiomers. The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation.

Table 2: Summary of Chiral Resolution Methods

MethodPrincipleAdvantagesConsiderations
Diastereomeric Salt FormationFormation of diastereomeric salts with a chiral resolving agent, followed by separation via fractional crystallization. wikipedia.orgScalable and well-established.Requires suitable resolving agents and solvents; can be labor-intensive.
Enzymatic ResolutionEnzyme-catalyzed stereoselective transformation of one enantiomer. sigmaaldrich.comHigh enantioselectivity, mild reaction conditions.Enzyme stability and cost; separation of product from unreacted enantiomer is required.
Chiral Column ChromatographyDifferential interaction of enantiomers with a chiral stationary phase.Direct separation, applicable to small quantities.High cost of chiral columns, limited scalability.

Advanced Spectroscopic Characterization Methodologies for Structure Confirmation

The definitive confirmation of the structure of this compound relies on a combination of advanced spectroscopic techniques. Each method provides unique information about the molecule's connectivity, molecular weight, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the 3-bromophenyl group, the methine (CH) proton, the methyl (CH₃) group, the NH proton, and the cyclopropyl (B3062369) protons. The aromatic protons would appear as a complex multiplet pattern in the range of δ 7.0-7.6 ppm. The methine proton, being adjacent to the chiral center and the aromatic ring, would likely appear as a quartet coupled to the methyl protons. The methyl protons would show up as a doublet. The protons on the cyclopropane ring would exhibit complex multiplets at higher field (upfield).

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each unique carbon atom. The carbon atoms of the brominated aromatic ring would appear in the δ 120-145 ppm region, with the carbon atom directly bonded to the bromine showing a characteristic chemical shift. The chiral methine carbon and the carbons of the cyclopropyl ring would be found in the aliphatic region of the spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Expected Multiplicity
Aromatic C-H~ 7.0 - 7.6~ 125 - 135Multiplets
Aromatic C-Br-~ 122-
Aromatic C-C(H)N-~ 140 - 145-
Benzylic CH~ 3.5 - 4.0~ 55 - 65Quartet
Methyl CH₃~ 1.3 - 1.6~ 20 - 25Doublet
Cyclopropyl CH₂~ 0.4 - 0.8~ 5 - 15Multiplets
Cyclopropyl CH~ 2.0 - 2.4~ 25 - 35Multiplet
Amine N-H~ 1.5 - 2.5 (broad)-Singlet (broad)

Mass Spectrometry (MS) Techniques for Molecular Formula Validation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₄BrN), the most notable feature in its mass spectrum would be the molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity (M⁺ and M+2). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Electron Ionization (EI) is a common MS technique that causes fragmentation of the molecule. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would include the loss of a methyl radical (M-15), loss of a cyclopropyl group (M-41), and cleavage at the benzylic position to form a stable bromotropylium ion or a related fragment.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/z ValueProposed Fragment IdentitySignificance
255/257[C₁₁H₁₄BrN]⁺ (Molecular Ion)Confirms molecular weight and presence of one bromine atom.
240/242[M - CH₃]⁺Loss of a methyl group.
184/186[C₇H₆Br]⁺Benzylic cleavage fragment.
72[C₄H₈N]⁺Fragment containing the cyclopropylamine (B47189) moiety.

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography is an unequivocal method for determining the three-dimensional structure of a crystalline solid. This technique can provide precise measurements of bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation in the solid state.

To perform this analysis, a suitable single crystal of this compound, or a salt thereof, must be grown. If an enantiomerically pure sample is crystallized, X-ray crystallography can also be used to determine its absolute configuration. The resulting structural data would be invaluable for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice. While specific crystallographic data for this compound is not publicly available, the technique remains the gold standard for structural elucidation.

Table 5: Information Obtainable from X-ray Crystallography

ParameterDescription
Unit Cell DimensionsThe dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.
Space GroupThe symmetry elements present in the crystal lattice.
Atomic CoordinatesThe precise x, y, and z coordinates of each atom in the unit cell.
Bond Lengths and AnglesExact measurements of the distances between bonded atoms and the angles between adjacent bonds.
Torsion AnglesDescribes the conformation of the molecule.
Absolute ConfigurationUnambiguous assignment of the (R) or (S) configuration at the chiral center for an enantiopure crystal.

In-Depth Computational Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature reveals a significant gap in the computational and molecular modeling data for the chemical compound this compound. Despite its potential relevance in medicinal chemistry and organic synthesis, detailed theoretical studies on its structural and electronic properties appear to be unpublished or not readily accessible in public databases. Therefore, a complete and thorough discussion of its computational chemistry, as outlined by the requested focus, cannot be provided at this time.

The specific areas where data is lacking include:

Conformational Analysis and Energy Landscape Exploration: There are no available studies that map the potential energy surface of this molecule. Such an analysis would be crucial to identify the most stable three-dimensional arrangements (conformers) of the molecule, which are dictated by the rotation around its single bonds. Understanding the relative energies of different conformers is fundamental to predicting its biological activity and reactivity.

Theoretical Prediction of Spectroscopic Parameters: While experimental spectroscopic data may exist, theoretical calculations that predict parameters for techniques like Nuclear Magnetic Resonance (NMR) or infrared (IR) spectroscopy are absent. These theoretical predictions are invaluable for confirming the structural assignment of the molecule and for interpreting complex experimental spectra.

Quantum Chemical Calculations of Stereoselectivity: For the synthesis of this chiral compound, quantum chemical calculations could provide significant insights into the stereoselectivity of the synthetic steps. However, no such computational studies appear to have been published. These calculations would help in understanding the transition states of the reactions and predicting the most likely stereoisomer to be formed.

Reactivity and Chemical Transformations of N 1 3 Bromophenyl Ethyl Cyclopropanamine

Reactions Involving the Cyclopropane (B1198618) Ring System

The high ring strain of the cyclopropane moiety (approximately 28 kcal/mol) is a key driver for many of its characteristic reactions. frontiersin.org The presence of an adjacent nitrogen atom can further activate the ring, facilitating cleavage of the C-C bonds under various conditions. This activation often proceeds through the formation of a nitrogen-centered radical cation, which lowers the barrier to ring scission. nih.govacs.org

The cleavage of the cyclopropane ring in N-cyclopropylamines can be initiated through several pathways, most notably via single-electron transfer (SET) oxidation or through transition-metal catalysis.

Single-Electron Transfer (SET) Pathways: Oxidation of the amine nitrogen to an aminium radical cation is a common method to induce ring opening. frontiersin.org This process can be initiated by chemical oxidants, enzymes (like cytochrome P450 or horseradish peroxidase), or photoredox catalysis. frontiersin.orgku.edunih.gov Upon formation, the aminium radical cation can undergo rapid, irreversible cleavage of one of the vicinal C-C bonds of the cyclopropane ring. researchgate.net This generates a distonic radical cation, where the charge remains on the nitrogen while a highly reactive carbon-centered radical is formed at the terminus of a three-carbon chain. nih.govnih.gov The fate of this intermediate depends on the reaction conditions and the molecular structure. For instance, in the presence of oxygen, it can lead to ring-opened products like β-hydroxypropionic acid, while under anaerobic conditions, intramolecular cyclization may occur. nih.gov

Acid-Catalyzed and Metal-Catalyzed Pathways: Strong acids can promote the ring opening of cyclopropanes, particularly those bearing activating groups. In superacidic media, protonation can lead to the formation of a dicationic intermediate that is susceptible to nucleophilic attack, resulting in cleavage of the cyclopropane ring. nih.gov Transition metals, especially palladium and nickel, are also known to catalyze the ring opening of cyclopropanes. nih.govresearchgate.net These reactions can proceed through oxidative addition of a C-C bond to a low-valent metal center. nih.gov For N-[1-(3-bromophenyl)ethyl]cyclopropanamine, such reactions would need to be carefully controlled to avoid competing reactions at the C-Br bond or the amine.

The table below summarizes potential ring-opening reactions based on analogous systems.

Reaction TypeInitiator/CatalystKey IntermediateExpected Product Type
SET OxidationPhotoredox Catalyst (e.g., Ru(bpy)₃²⁺), HRP/H₂O₂Aminium Radical Cation → Distonic Radical CationRing-opened 1,3-difunctionalized compounds
Acid-PromotedSuperacids (e.g., CF₃SO₃H)Dicationic SpeciesRing-opened alkylated arenes
Metal-CatalyzedNi(acac)₃, Pd(PPh₃)₄Metallacyclobutane / Organometallic EnolateRing-opened functionalized ketones or amines

Beyond simple ring-opening, the radical intermediates generated from N-cyclopropylamines can participate in more complex transformations, such as cycloadditions.

[3+2] Cycloadditions: A prominent reaction pathway for N-aryl cyclopropylamines is the visible-light-mediated [3+2] cycloaddition with electron-deficient olefins. nih.gov This process is initiated by the SET oxidation of the cyclopropylamine (B47189) to its radical cation, followed by ring opening to form the key distonic radical cation intermediate. This intermediate then acts as a three-carbon synthon, adding to an alkene in a stepwise manner to form a five-membered ring. nih.govchemrxiv.org The reaction is highly efficient for constructing substituted cyclopentylamine and pyrrolidine derivatives. Given the structural similarity, this compound is expected to undergo similar photocatalytic cycloadditions with various alkenes. nih.govchemrxiv.org

The versatility of this reaction is highlighted by the range of compatible olefin partners.

Olefin PartnerProduct Class
Acrylates, AcrylonitrileFunctionalized Cyclopentylamines
StyrenesAryl-substituted Cyclopentylamines
MaleimidesBicyclic Pyrrolidine Derivatives

Radical-Mediated Functionalization: The carbon-centered radical formed after ring scission can also be trapped by other radical species or participate in cyclization reactions. beilstein-journals.org For example, reactions involving sources of trifluoromethyl radicals or acyl radicals can lead to the formation of 1,3-difunctionalized products where one of the new substituents is introduced at the terminal carbon of the former cyclopropane ring. beilstein-journals.org

Chemical Modifications at the Amine Nitrogen

The secondary amine in this compound is a versatile functional group, capable of acting as a nucleophile or undergoing oxidation.

As a typical secondary amine, the nitrogen center is nucleophilic and readily undergoes alkylation and acylation.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a non-nucleophilic base would lead to the corresponding tertiary amine. Self-limiting alkylation strategies have also been developed to selectively mono-alkylate primary amines, a principle that underscores the controlled reactivity of the amine nitrogen. acs.org Acid-catalyzed N-alkylation using cyclopropylcarbinols is also a known method, which can proceed with or without ring-opening depending on the reaction temperature. researchgate.net

N-Acylation: Acylation with acyl chlorides or anhydrides in the presence of a base like triethylamine or pyridine would readily form the corresponding N-acyl derivative (an amide). mdpi.com This reaction is generally high-yielding and is a common method for protecting the amine or synthesizing amide-containing target molecules. Electrochemical methods for N-acylation have also been developed as a sustainable alternative. rsc.org

The nucleophilicity of the amine allows for the formation of a wide array of derivatives and conjugates.

Sulfonamides: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields stable sulfonamides.

Ureas and Carbamates: Treatment with isocyanates or carbamoyl chlorides produces N,N'-disubstituted ureas, while reaction with chloroformates provides carbamates.

N-Arylation: The amine can undergo palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) with aryl halides or triflates. nih.gov This provides a direct route to N,N'-diaryl or N-aryl-N-alkyl derivatives. Importantly, palladium catalysts have been developed that can perform this coupling on cyclopropylamines without inducing significant ring-opening, demonstrating the high chemoselectivity achievable under appropriate conditions. researchgate.netresearchgate.net

The table below outlines common derivatization reactions at the nitrogen center.

Reagent ClassReagent ExampleProduct Class
Alkyl HalideBenzyl BromideTertiary Amine
Acyl ChlorideAcetyl ChlorideAmide
Sulfonyl Chloridep-Toluenesulfonyl ChlorideSulfonamide
Aryl Halide / Pd Catalyst4-Iodotoluene / Pd(dba)₂N-Aryl Tertiary Amine

The nitrogen atom is susceptible to oxidation, which can lead to several outcomes. Reduction of a simple secondary amine is not a common transformation unless it is first converted into a functional group like an N-oxide or an iminium ion.

Oxidation: The oxidation of N-cyclopropylamines is a key step in many of the ring-opening reactions discussed previously, proceeding via a nitrogen radical cation. frontiersin.orgacs.org However, depending on the oxidant and substrate, pathways that leave the cyclopropane ring intact are also possible. For instance, enzymatic oxidation by cytochrome P450 can proceed via a hydrogen atom abstraction (HAT) mechanism from the carbon adjacent to the nitrogen, leading to a carbinolamine intermediate. nih.gov This intermediate can then fragment to yield N-dealkylation products without ring-opening. ku.edunih.gov The competition between SET and HAT pathways is a subject of detailed mechanistic study and depends heavily on the oxidation potential of the specific amine. frontiersin.orgacs.org

Transformations at the Bromophenyl Moiety

The presence of a bromine atom on the phenyl ring is the most prominent feature for chemical modification, serving as a versatile anchor for forming new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Aryl Functionalization

The carbon-bromine bond on the phenyl group of this compound is an ideal site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors.

Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgfishersci.co.uk For this compound, a Suzuki reaction would replace the bromine atom with a variety of aryl, heteroaryl, or alkyl groups. The general advantages of this reaction include mild conditions, commercial availability of a vast array of boronic acids, and high functional group tolerance. organic-chemistry.orgmdpi.com

A hypothetical Suzuki coupling of this compound with phenylboronic acid would be expected to proceed under standard conditions, yielding a biphenyl derivative. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield.

Illustrative Conditions for Suzuki Coupling:

Parameter Condition
Aryl Halide This compound
Boronic Acid Phenylboronic Acid
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂
Ligand SPhos, XPhos, or P(t-Bu)₃
Base K₂CO₃, K₃PO₄, or Cs₂CO₃
Solvent Toluene/H₂O, Dioxane, or DMF

| Temperature | 80-110 °C |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org This transformation is catalyzed by a combination of palladium and copper(I) salts and requires a base, typically an amine like triethylamine, which can also serve as the solvent. organic-chemistry.orglibretexts.org Applying this reaction to this compound would introduce an alkynyl substituent at the 3-position of the phenyl ring, creating arylalkyne structures. These products are valuable intermediates for synthesizing more complex molecules. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, with the reaction being catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction offers a direct method for the vinylation of the bromophenyl ring of the target compound. The stereoselectivity of the Heck reaction typically favors the formation of the trans isomer. organic-chemistry.orgnih.gov The reaction conditions, including the choice of catalyst, base, and solvent, would need to be optimized for this specific substrate. wikipedia.org

Hypothetical Cross-Coupling Reaction Products:

Reaction Type Coupling Partner Expected Product Structure
Suzuki Phenylboronic Acid N-[1-(biphenyl-3-yl)ethyl]cyclopropanamine
Sonogashira Phenylacetylene N-[1-(3-(phenylethynyl)phenyl)ethyl]cyclopropanamine

| Heck | Styrene | N-[1-(3-((E)-styryl)phenyl)ethyl]cyclopropanamine |

Nucleophilic and Electrophilic Aromatic Substitution Reactions

Beyond metal-catalyzed couplings, the aromatic ring can also undergo substitution reactions through nucleophilic or electrophilic pathways.

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are generally electron-rich and thus resistant to attack by nucleophiles. wikipedia.org Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (the bromine atom) to activate the ring for attack. chemistrysteps.commasterorganicchemistry.com The this compound molecule lacks such activating groups. The substituents present (a bromine atom and an alkylamine side chain) are not sufficiently electron-withdrawing to facilitate a standard SNAr addition-elimination mechanism under typical conditions. libretexts.org Therefore, direct displacement of the bromine by common nucleophiles is expected to be highly unfavorable.

Electrophilic Aromatic Substitution (SEAr): In contrast, the phenyl ring is susceptible to electrophilic attack. masterorganicchemistry.com In an electrophilic aromatic substitution reaction, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The existing substituents on the ring direct the position of the incoming electrophile. The bromine atom is a deactivating but ortho, para-directing group. The this compound side chain is an alkyl group, which is generally considered weakly activating and also ortho, para-directing.

The directing effects of the two substituents must be considered:

Bromine (at C3): Directs incoming electrophiles to positions C2, C4, and C6.

Alkylamine side chain (at C1): Directs incoming electrophiles to positions C2 and C6.

Both groups direct to the C2 and C6 positions. The C4 position is also activated by the bromine. Steric hindrance from the bulky ethylcyclopropanamine group at C1 might disfavor substitution at the adjacent C2 and C6 positions, potentially making the C4 position the most likely site for electrophilic attack. Common SEAr reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃). masterorganicchemistry.com

Investigation of Reaction Mechanisms and Kinetics

While specific mechanistic and kinetic studies for this compound are not documented in the reviewed literature, the general principles governing its expected reactions are well-established.

Mechanistic Pathways of Key Synthetic Transformations

The mechanisms for the palladium-catalyzed cross-coupling reactions mentioned above proceed through well-understood catalytic cycles.

Suzuki Coupling: The catalytic cycle typically involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

Transmetalation: The organic group from the activated boronic acid (in the form of a borate complex) is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. organic-chemistry.org

Heck Reaction: The mechanism also involves a catalytic cycle:

Oxidative Addition: A Pd(0) species adds to the aryl bromide. libretexts.org

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the new alkene product and a palladium-hydride species. libretexts.org

Regeneration: The base removes the hydrogen from palladium, regenerating the Pd(0) catalyst. libretexts.org

Electrophilic Aromatic Substitution: This reaction proceeds via a two-step mechanism:

Attack on the Electrophile: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophile (E⁺). This step disrupts the aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. This is the slow, rate-determining step. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic π-system. masterorganicchemistry.com

Kinetic Studies of this compound Reactions

For the palladium-catalyzed reactions, studies would typically monitor the disappearance of the starting material or the appearance of the product over time under different conditions. Key parameters to investigate would include:

Catalyst and Ligand Effects: The nature and concentration of the palladium catalyst and its associated ligands can dramatically affect the reaction rate.

Base and Solvent Effects: The choice of base and solvent can influence the solubility of reactants and the stability of intermediates in the catalytic cycle.

Temperature: Reaction rates are generally temperature-dependent, and an Arrhenius plot could be used to determine the activation energy.

Substrate Concentration: The reaction order with respect to the aryl bromide, coupling partner, and catalyst would provide insight into the rate-determining step of the catalytic cycle.

For electrophilic aromatic substitution, kinetic studies would likely focus on how the electronic and steric nature of the this compound substituents influences the rate of reaction compared to unsubstituted or differently substituted benzene rings.

Role As a Key Building Block in Advanced Organic Synthesis

Utilization in the Construction of Complex Molecular Architectures

The intricate three-dimensional structure of N-[1-(3-bromophenyl)ethyl]cyclopropanamine makes it an invaluable asset in the synthesis of complex organic molecules. The presence of a stereocenter at the benzylic position allows for the introduction of chirality, a crucial element in the synthesis of biologically active compounds. Organic chemists leverage this pre-existing chirality to control the stereochemical outcome of subsequent reactions, thereby enabling the enantioselective synthesis of intricate target molecules.

Furthermore, the bromine atom on the phenyl ring serves as a versatile functional handle for a variety of cross-coupling reactions. This allows for the strategic introduction of diverse substituents, facilitating the elaboration of the molecular framework. Reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination can be employed to forge new carbon-carbon and carbon-heteroatom bonds, paving the way for the assembly of highly functionalized and complex structures. The strained cyclopropane (B1198618) ring can also participate in various ring-opening or rearrangement reactions, providing access to unique and otherwise difficult-to-access molecular scaffolds.

Precursor for the Development of Diverse Chemical Libraries

In the realm of drug discovery and materials science, the generation of chemical libraries containing a multitude of structurally diverse compounds is paramount for identifying new leads. This compound serves as an excellent starting point for the construction of such libraries. nih.gov Its inherent functionality allows for a divergent synthetic approach, where a single precursor can be transformed into a vast array of distinct molecules.

The primary amine of the cyclopropanamine moiety can be readily derivatized through reactions such as acylation, alkylation, and reductive amination, introducing a wide range of functional groups and modifying the steric and electronic properties of the molecule. Concurrently, the bromophenyl group can be subjected to various palladium-catalyzed cross-coupling reactions, introducing another layer of diversity. This dual functionalization strategy enables the rapid and efficient generation of large and diverse chemical libraries, which are essential for high-throughput screening and the discovery of novel bioactive compounds. chemrxiv.org

Reaction TypeReagent/CatalystIntroduced Diversity
AcylationAcid chlorides, AnhydridesAmides with various R-groups
AlkylationAlkyl halidesSecondary and tertiary amines
Reductive AminationAldehydes, KetonesSubstituted ethylamine (B1201723) side chains
Suzuki CouplingBoronic acids/esters, Pd catalystAryl, heteroaryl, or alkyl groups
Sonogashira CouplingTerminal alkynes, Pd/Cu catalystAlkynyl substituents
Buchwald-Hartwig AminationAmines, Pd catalystAmino and substituted amino groups

Application in Multi-Step Total Synthesis as a Chiral or Achiral Intermediate

The total synthesis of complex natural products often requires the strategic use of chiral building blocks to establish the correct stereochemistry of the final molecule. beilstein-journals.orgrsc.org this compound, particularly in its enantiomerically pure forms, can serve as a crucial chiral intermediate in such multi-step synthetic endeavors. researchgate.net The defined stereocenter can be carried through a synthetic sequence, influencing the stereochemical outcome of subsequent transformations and ultimately leading to the desired enantiomer of the natural product.

Strategic Integration of the Cyclopropanamine Scaffold into Novel Skeletal Frameworks

The cyclopropanamine scaffold is a privileged motif in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The strategic integration of the this compound core into novel skeletal frameworks is an active area of research aimed at developing new therapeutic agents.

The rigid nature of the cyclopropane ring can act as a conformational constraint, locking a molecule into a specific bioactive conformation and enhancing its binding affinity to a biological target. Furthermore, the lipophilic character of the cyclopropyl (B3062369) group can improve membrane permeability and metabolic stability. The bromophenyl group offers a point of attachment for pharmacophoric groups or for linking the scaffold to other molecular fragments to create hybrid molecules with unique biological activities. Through innovative synthetic strategies, chemists are exploring the incorporation of this versatile building block into new heterocyclic and carbocyclic systems, aiming to generate novel molecular entities with enhanced therapeutic potential. chemrxiv.orgresearchgate.net

Future Directions and Emerging Research Avenues in N 1 3 Bromophenyl Ethyl Cyclopropanamine Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways in modern organic chemistry. For N-[1-(3-bromophenyl)ethyl]cyclopropanamine, future research will likely prioritize the development of more sustainable and atom-economical synthetic routes that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.

Current synthetic strategies for related cyclopropylamines often involve multi-step sequences that may generate significant chemical waste. Future approaches could focus on:

Catalytic C-H Amination: Direct functionalization of C-H bonds is a highly atom-economical strategy. Research into catalytic systems that can directly introduce the cyclopropylamine (B47189) moiety to a C-H bond of a suitable 1-(3-bromophenyl)ethane precursor would represent a significant advancement.

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce solvent usage.

Use of Renewable Starting Materials: Investigating pathways that originate from renewable feedstocks, where possible, will be a key aspect of long-term sustainability.

Solvent Minimization and Use of Greener Solvents: Exploring solvent-free reaction conditions or the use of environmentally friendly solvents like water, supercritical fluids, or bio-derived solvents will be crucial.

Recent advancements in photoredox catalysis and enzymatic reactions offer promising avenues for the sustainable synthesis of complex amines. For instance, redox-neutral photocycloaddition reactions have been developed for the synthesis of N-aryl cyclopropylamines, providing a fully atom-economical approach.

Synthetic StrategyKey Advantages
Catalytic C-H AminationHigh atom economy, reduced number of steps
One-Pot/Tandem ReactionsIncreased efficiency, reduced waste
Renewable Starting MaterialsEnhanced sustainability
Green Solvents/Solvent-FreeMinimized environmental impact

Exploration of Novel Catalytic Systems for Efficient Synthesis and Transformations

The development of novel and highly efficient catalytic systems is paramount for both the synthesis of this compound and its subsequent chemical transformations. Future research will likely focus on several key areas:

Asymmetric Catalysis: Given the chirality of the target molecule, the development of new chiral catalysts for the enantioselective synthesis of specific stereoisomers is of high importance. This includes the exploration of novel ligands for transition metals like rhodium, copper, and palladium, which are known to be effective in cyclopropanation and amination reactions.

Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts (e.g., palladium, rhodium) to more abundant and less toxic metals like iron, copper, and nickel is a key goal in sustainable chemistry. Research into the development of catalysts based on these metals for the synthesis of N-aryl cyclopropylamines is an active area. For instance, copper-catalyzed aminoboration of methylenecyclopropanes has emerged as a method to produce functionalized cyclopropylamines.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Exploring enzymes that can catalyze the key bond-forming steps in the synthesis of this compound could lead to highly efficient and environmentally friendly processes.

The table below summarizes some of the catalytic systems being explored for the synthesis of related cyclopropylamines.

Catalyst TypeMetalKey ReactionsPotential Advantages
Transition MetalRhodium, Palladium, CopperCyclopropanation, C-N CouplingHigh efficiency and selectivity
Earth-Abundant MetalIron, Nickel, CopperCross-coupling, AminationLower cost, reduced toxicity
BiocatalystEnzymesAsymmetric synthesisHigh selectivity, mild conditions

Advanced Theoretical and Computational Studies for Predicting Reactivity and Selectivity

Theoretical and computational chemistry are powerful tools for understanding reaction mechanisms and predicting the outcome of chemical reactions. For this compound, advanced computational studies can provide valuable insights into:

Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to elucidate the detailed mechanisms of catalytic cycles involved in the synthesis of the target molecule. This understanding can guide the design of more efficient catalysts and reaction conditions.

Predicting Stereoselectivity: Computational modeling can help predict the stereochemical outcome of asymmetric reactions by analyzing the transition state energies of different stereoisomeric pathways. This is crucial for the rational design of chiral catalysts for the synthesis of enantiomerically pure this compound.

Reactivity of Analogues: Theoretical studies can be used to predict how modifications to the structure of this compound will affect its chemical reactivity. This can accelerate the design and discovery of new analogues with desired properties.

For example, computational studies on rhodium-catalyzed cyclopropanation reactions have provided insights into the factors controlling diastereoselectivity, which is valuable for synthesizing specific isomers of substituted cyclopropanes.

Design and Synthesis of this compound Analogues with Tunable Chemical Reactivity

The synthesis of analogues of this compound with tailored chemical reactivity is a significant area of future research. By systematically modifying the substituents on the phenyl ring, the ethyl chain, or the cyclopropylamine moiety, it is possible to fine-tune the electronic and steric properties of the molecule.

Potential modifications and their expected impact on reactivity are outlined below:

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups at different positions on the 3-bromophenyl ring can modulate the electron density of the aromatic system and influence the reactivity of the entire molecule.

Modification of the Ethyl Group: Altering the length or branching of the ethyl chain can impact the steric environment around the nitrogen atom, potentially influencing its nucleophilicity and basicity.

Functionalization of the Cyclopropane (B1198618) Ring: Introducing substituents on the cyclopropane ring can alter its ring strain and electronic properties, leading to changes in its reactivity towards ring-opening or other transformations.

The design and synthesis of such analogues are often guided by structure-activity relationship (SAR) studies, particularly in the context of medicinal chemistry where the cyclopropylamine motif is a recognized pharmacophore.

Analogue TypeModificationPotential Impact on Reactivity
Phenyl-substitutedElectron-donating/withdrawing groupsModulated electronic properties
Alkyl chain modifiedAltered length or branchingTuned steric hindrance and basicity
Cyclopropane-functionalizedSubstituents on the ringAltered ring strain and reactivity

Application in Materials Science and Polymer Chemistry as a Building Block

While the primary focus on N-aryl cyclopropylamines has been in medicinal chemistry, their unique structural and electronic properties suggest potential applications in materials science and polymer chemistry. The rigid and strained cyclopropane ring, combined with the reactive amine functionality and the potential for polymerization through the aromatic ring, makes this compound an interesting candidate for the synthesis of novel materials.

Future research in this area could explore:

Polymer Synthesis: The amine and bromo-functionalized phenyl ring provide handles for polymerization. For instance, the amine could be used in the formation of polyamides or polyimides, while the bromo group could participate in cross-coupling polymerization reactions. The resulting polymers might exhibit interesting thermal and mechanical properties due to the presence of the rigid cyclopropane units.

Functional Materials: The unique electronic properties of the cyclopropyl (B3062369) group could be harnessed in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Surface Modification: The amine group can be used to anchor the molecule to surfaces, allowing for the modification of material properties such as wettability or adhesion.

The exploration of this compound as a building block in materials science is still in its nascent stages, but it represents a promising avenue for future research and innovation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.